2-amino-N-(1-phenylethyl)benzamide

Description

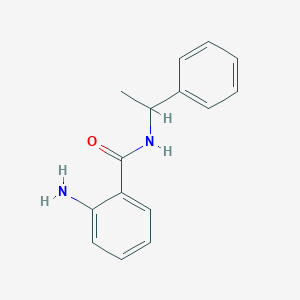

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRHMOXICLSVTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383899 |

Source

|

| Record name | 2-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85592-80-9 |

Source

|

| Record name | 2-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(1-phenylethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

what is the mechanism of action of 2-amino-N-(1-phenylethyl)benzamide

The following technical guide details the mechanism of action, chemical utility, and experimental application of 2-amino-N-(1-phenylethyl)benzamide .

Executive Summary

2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9 ) is a specialized anthranilamide scaffold primarily utilized in drug discovery as the amine precursor and structural control for the synthesis of Schiff base inhibitors, most notably Sirtinol (a SIRT1/2 inhibitor) and HKi2 (a HEG1-KRIT1 inhibitor).

Unlike its derivatives, the free amine itself is generally biologically inert or weakly active against these specific targets. Its mechanism of action is defined by its role as a pharmacophore probe : it serves to validate that the biological activity of its derivatives (e.g., Sirtinol) is dependent on the intact Schiff base (imine) linkage or the electrophilic aldehyde component, rather than the benzamide core alone.

Chemical Identity & Properties

This compound belongs to the class of N-substituted anthranilamides . Its structure features a chiral 1-phenylethyl group, which imparts stereoselectivity to its derivatives.

| Property | Data |

| Chemical Name | 2-amino-N-(1-phenylethyl)benzamide |

| CAS Number | 85592-80-9 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Core Scaffold | Anthranilamide (2-aminobenzamide) |

| Key Functional Groups | Primary amine (-NH₂), Amide (-CONH-), Chiral center (1-phenylethyl) |

| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water |

Mechanism of Action: Structural & Functional Role

Precursor to Sirtuin Inhibitors (Sirtinol)

The primary mechanistic relevance of 2-amino-N-(1-phenylethyl)benzamide is its conversion to Sirtinol , a cell-permeable inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2 .

-

Synthesis Mechanism : The primary amine of the benzamide reacts with 2-hydroxy-1-naphthaldehyde to form a Schiff base (imine).

-

Active Pharmacophore : The inhibitory activity of Sirtinol relies on the 2-hydroxynaphthalen-1-ylmethylene moiety mimicking the nicotinamide group of NAD+.

-

Control Mechanism : In structure-activity relationship (SAR) studies, 2-amino-N-(1-phenylethyl)benzamide is used as a negative control . Its lack of significant SIRT inhibition confirms that the benzamide tail serves mainly as a hydrophobic anchor (occupying the substrate binding pocket), while the Schiff base/naphthalene headgroup is critical for catalytic inhibition.

Probe for HEG1-KRIT1 Interaction (HKi2 Context)

In vascular biology research, this scaffold appears in the development of HKi2 , a small molecule that inhibits the protein-protein interaction between HEG1 (Heart of Glass 1) and KRIT1 (Krev Interaction Trapped 1).

-

Mechanism : HKi2 functions by forming a covalent reversible Schiff base with Lys720 in the KRIT1 FERM domain.

-

Role of the Amine : 2-amino-N-(1-phenylethyl)benzamide represents the "non-electrophilic" analog. Because it lacks the aldehyde group necessary to form a covalent bond with Lys720, it fails to inhibit the HEG1-KRIT1 interaction. This negative result proves that the covalent mechanism (aldehyde-lysine adduct) is the driver of HKi2's potency.

Potential Off-Target Activities

While primarily a precursor, anthranilamides as a class can exhibit independent activities:

-

TSPO Ligands : N-benzyl-2-phenylbenzamides are high-affinity ligands for the Translocator Protein (TSPO). The 2-amino substitution typically reduces affinity compared to 2-phenyl analogs, but weak binding may occur.

-

KCNQ Channel Modulation : Some 2-amino-N-phenylbenzamides act as KCNQ2/3 potassium channel openers, though specificity requires precise substitution on the N-phenyl ring (e.g., halogenation).

Pathway Visualization

The following diagram illustrates the transformation of the inactive amine precursor into the active inhibitor Sirtinol and its mechanistic interaction.

Caption: Synthesis of the active inhibitor Sirtinol from the 2-amino-N-(1-phenylethyl)benzamide precursor, highlighting the activation of the scaffold via Schiff base formation.

Experimental Protocols

Protocol 1: Synthesis of Sirtinol (Schiff Base Formation)

Objective : To convert the inactive 2-amino-N-(1-phenylethyl)benzamide into the active SIRT inhibitor for assay validation.

-

Reagents :

-

2-amino-N-(1-phenylethyl)benzamide (1.0 eq)

-

2-hydroxy-1-naphthaldehyde (1.0 eq)

-

Ethanol (anhydrous)

-

-

Procedure :

-

Dissolve 1.0 mmol of 2-amino-N-(1-phenylethyl)benzamide in 5 mL of anhydrous ethanol.

-

Add 1.0 mmol of 2-hydroxy-1-naphthaldehyde.

-

Reflux the mixture at 80°C for 4–6 hours. Monitoring by TLC (DCM:MeOH 95:5) will show the disappearance of the primary amine.

-

Cool to room temperature. The Schiff base (Sirtinol) typically precipitates as a yellow solid.

-

Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.

-

-

Validation :

-

1H NMR : Confirm the presence of the imine proton (–N=CH–) signal around δ 9.0–9.5 ppm.

-

Protocol 2: Negative Control in SIRT1 Deacetylation Assay

Objective : To demonstrate the specificity of the Schiff base moiety.

-

Assay Setup : Use a fluorometric SIRT1 activity assay (e.g., p53-AMC substrate).

-

Treatment Groups :

-

Vehicle : DMSO (0.1%).

-

Positive Control : Sirtinol (50 µM).

-

Negative Control : 2-amino-N-(1-phenylethyl)benzamide (50 µM).

-

-

Readout :

-

Incubate enzyme, substrate, and NAD+ for 30 min at 37°C.

-

Measure fluorescence (Ex 360nm / Em 460nm).

-

-

Expected Result :

-

Sirtinol: >60% inhibition of fluorescence signal.

-

2-amino-N-(1-phenylethyl)benzamide: <10% inhibition (statistically insignificant vs. vehicle).

-

References

-

Grozinger, C. M., et al. (2001).[1] "Identification of a class of small molecule inhibitors of the sirtuin family of NAD-dependent deacetylases by phenotypic screening." Journal of Biological Chemistry, 276(42), 38837-38843.[2] Link

-

Lopez-Ramirez, M. A., et al. (2021).[3] "Inhibition of the HEG1–KRIT1 interaction increases KLF4 and KLF2 expression in endothelial cells." FASEB BioAdvances, 3(7), 560-575. Link

-

Wang, J., et al. (2012).[2] "Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells."[2] International Journal of Oncology, 41(3), 1101-1109.[2] Link

-

Mai, A., et al. (2005). "Structure-activity relationship studies on sirtuin inhibitors." Current Medicinal Chemistry, 12(24), 2823-2839. Link

Sources

An In-Depth Technical Guide to the Anti-inflammatory Potential of 2-Amino-N-(1-phenylethyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation underpins a vast array of human diseases, driving a persistent need for novel therapeutic agents with improved efficacy and safety profiles. The 2-amino-N-(1-phenylethyl)benzamide scaffold has emerged as a promising framework for the development of potent anti-inflammatory agents. This technical guide provides a comprehensive overview of this class of compounds, synthesizing data on their chemical rationale, mechanism of action, and preclinical evaluation. We delve into detailed experimental protocols for in vitro and in vivo assessment, present structure-activity relationship (SAR) data, and map key inflammatory signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation anti-inflammatory drugs.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental protective response to harmful stimuli, such as pathogens or damaged cells[1]. However, when this process becomes dysregulated, it can lead to chronic inflammatory states implicated in conditions ranging from arthritis to cardiovascular disease and cancer[2][3]. The cornerstone of anti-inflammatory therapy has long been non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes[1][3].

There are two primary COX isoenzymes: COX-1, a constitutive enzyme involved in physiological functions like protecting the gastric mucosa, and COX-2, which is typically induced during an inflammatory response[1][4]. While traditional NSAIDs inhibit both isoforms, their inhibition of COX-1 is associated with significant gastrointestinal side effects[3]. This led to the development of selective COX-2 inhibitors, but some have been linked to cardiovascular risks[3]. This therapeutic gap highlights the urgent need for new chemical entities that can effectively suppress inflammation with a superior safety profile. The 2-aminobenzamide framework, and specifically its 2-amino-N-(1-phenylethyl)benzamide derivatives, represents a promising scaffold for developing such novel agents[5][6].

Chemical Synthesis and Characterization

The synthesis of 2-amino-N-(1-phenylethyl)benzamide derivatives is often achieved through a straightforward and versatile reaction involving the ring-opening of isatoic anhydride. This method provides a reliable route to generate a diverse library of analogues for biological screening.

A general synthetic approach involves the nucleophilic attack of an amine, in this case, 1-phenylethylamine, on one of the carbonyl groups of isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product[7][8]. The reaction can be performed under conventional heating or using microwave-assisted methods, the latter often providing benefits in terms of reaction time and yield[8][9].

Generalized Synthetic Protocol:

-

Reactant Preparation: Equimolar amounts of isatoic anhydride and the desired substituted 1-phenylethylamine are measured.

-

Solvent and Reaction: The reactants are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF)[8]. The mixture is then heated, for example, to 100°C, and the reaction progress is monitored using thin-layer chromatography (TLC)[10].

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product. The solid is collected by filtration, washed, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure derivative.

-

Characterization: The final structure and purity of the synthesized compounds are confirmed using spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS)[9][11][12][13].

This synthetic flexibility allows for systematic modifications to both the benzamide and the phenylethyl portions of the molecule, which is crucial for establishing a robust Structure-Activity Relationship (SAR).

Mechanism of Action: Targeting Key Inflammatory Pathways

Research indicates that 2-amino-N-phenylbenzamide derivatives exert their anti-inflammatory effects through a multi-pronged mechanism, primarily by inhibiting the COX-2 enzyme and modulating critical inflammatory signaling pathways like NF-κB[2][5].

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism for many benzamide derivatives is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs)—key mediators of pain and inflammation[3][14][15]. By selectively targeting COX-2 over COX-1, these compounds can potentially reduce inflammation with a lower risk of gastric side effects[3][16]. The inhibition of prostaglandin E2 (PGE2) synthesis is a key downstream effect of this action and a measurable biomarker of anti-inflammatory activity[11][13].

Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzamide derivatives.

Modulation of NF-κB and MAPK Signaling

Beyond direct enzyme inhibition, certain derivatives have been shown to suppress the activation of the Akt/NF-κB and MAPK signaling cascades[5]. The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the COX-2 enzyme itself[2][17]. By preventing the nuclear translocation of NF-κB, these compounds can effectively shut down a major amplification loop of the inflammatory response[2].

Preclinical Evaluation: In Vitro and In Vivo Methodologies

A rigorous and systematic evaluation process is essential to characterize the anti-inflammatory potential of newly synthesized derivatives. This typically follows a hierarchical approach, from initial in vitro screening to more complex in vivo models.

Caption: A typical preclinical workflow for evaluating novel anti-inflammatory agents.

In Vitro Experimental Protocols

A. Protein Denaturation Inhibition Assay This assay serves as a rapid primary screen. Since protein denaturation is a well-documented cause of inflammation, the ability of a compound to prevent it can be an initial indicator of anti-inflammatory activity[7].

-

Principle: Measures the ability of a compound to prevent heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

-

Protocol:

-

Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% aqueous BSA solution.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

Cool the solutions and measure the turbidity at 660 nm using a spectrophotometer.

-

Use a standard drug like diclofenac sodium as a positive control.

-

Calculate the percentage inhibition of denaturation.

-

B. COX Inhibition Assay This is a critical assay to determine the potency and selectivity of the compounds against COX-1 and COX-2.

-

Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme. The peroxidase activity is coupled to the conversion of a chromogenic substrate, allowing for quantification of enzyme inhibition.

-

Protocol (General):

-

Use commercially available COX inhibitor screening kits (ovine or human recombinant).

-

In a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid (substrate).

-

Add a colorimetric substrate and incubate for 5-10 minutes.

-

Stop the reaction and read the absorbance at the specified wavelength (e.g., 590 nm).

-

Calculate the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 to determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

-

C. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay This cell-based assay evaluates the effect of compounds on inflammatory responses in a more biologically relevant context.

-

Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS to induce an inflammatory response, characterized by the production of nitric oxide (NO), PGE2, and pro-inflammatory cytokines. The ability of the test compounds to suppress this production is measured[2][5].

-

Protocol:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

NO Measurement: Collect the cell supernatant and measure nitrite concentration (a stable product of NO) using the Griess reagent.

-

PGE2/Cytokine Measurement: Use the supernatant to quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 using specific ELISA kits.

-

Determine the IC50 values for the inhibition of each inflammatory mediator.

-

In Vivo Experimental Protocols

A. Carrageenan-Induced Paw Edema Model This is the most widely used primary in vivo screening model for acute inflammation[9][11][13][14].

-

Principle: Subplantar injection of carrageenan in the paw of a rodent (typically a rat) induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).

-

Protocol:

-

Fast animals overnight with free access to water.

-

Administer the test compound or vehicle (control) orally or intraperitoneally. A standard drug like indomethacin is used as a positive control[13].

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

-

Calculate the percentage inhibition of edema for each group compared to the control group.

-

B. Complete Freund's Adjuvant (CFA)-Induced Arthritis Model This model is used to evaluate the efficacy of compounds in a chronic inflammatory condition that mimics human rheumatoid arthritis[17].

-

Principle: An injection of CFA induces a chronic, systemic inflammatory response, leading to joint inflammation, swelling, and cartilage destruction.

-

Protocol:

-

Induce arthritis by injecting CFA into the subplantar region of a rat's hind paw.

-

Begin dosing with the test compound, vehicle, or positive control (e.g., methotrexate) daily, starting on the day of or several days after CFA induction.

-

Monitor paw volume, arthritis score (a visual assessment of joint inflammation), and body weight over a period of several weeks.

-

At the end of the study, collect blood for hematological and biochemical analysis (e.g., autoantibodies, inflammatory markers)[17].

-

Conduct histopathological and radiographic analyses of the joints to assess inflammation, cartilage damage, and bone erosion[17].

-

Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies are crucial for optimizing the lead compound to enhance potency and selectivity while minimizing toxicity[15][16][18]. For 2-(Phenylamino)benzamide derivatives, key structural modifications have been explored.

| Compound ID | Assay | Target/Cell Line | IC50 Value (µM) | Reference |

| 2m | Nitric Oxide (NO) Production | RAW 264.7 | 7.70 | [5] |

| I-1 | COX-2 Inhibition | - | 33.61 ± 1.15 | [5] |

| I-8 | COX-2 Inhibition | - | 45.01 ± 2.37 | [5] |

| 1H-30 | COX-2 Inhibition | - | Enhanced vs. I-1 | [2] |

Table based on data for the related 2-(Phenylamino)benzamide scaffold, which provides valuable insights.[2][5]

Key SAR Insights:

-

Substituents on the Phenylamino Ring: The nature and position of substituents on the phenylamino ring significantly influence COX-2 inhibitory potency and selectivity[16]. Electron-withdrawing groups at specific positions can enhance activity[19].

-

Benzamide Core Modifications: Alterations to the benzamide ring can modulate the compound's pharmacokinetic properties and overall efficacy.

-

Dual Inhibition: The benzamide scaffold is versatile and has been used to design dual inhibitors that target both COX and Lipoxygenase (LOX) enzymes, potentially offering a broader spectrum of anti-inflammatory activity[15][18][20].

Conclusion and Future Directions

The 2-amino-N-(1-phenylethyl)benzamide scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. These compounds demonstrate potent activity through mechanisms that include the inhibition of key pro-inflammatory enzymes like COX-2 and the modulation of central signaling pathways such as NF-κB. The synthetic tractability of this scaffold allows for extensive SAR exploration to optimize potency, selectivity, and drug-like properties.

Future research should focus on:

-

Expanding SAR studies to identify derivatives with superior COX-2 selectivity and dual COX/LOX inhibitory profiles.

-

In-depth mechanistic studies to fully elucidate the effects of lead compounds on various inflammatory signaling cascades.

-

Comprehensive pharmacokinetic and safety profiling to identify candidates suitable for progression into clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery of new, safer, and more effective treatments for the vast patient population suffering from chronic inflammatory diseases.

References

-

Akshay R. Yadav, et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74. [Link]

-

Khan, K. M., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 18861. [Link]

-

Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894-906. [Link]

-

Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(18), 4268. [Link]

-

Al-Soud, Y. A., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 10, 3187-3197. [Link]

-

Stoyanov, S., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]

-

Ahmad, S. F., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. International Immunopharmacology, 108, 108878. [Link]

-

Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research, 15(3), 1-13. [Link]

-

Wang, T., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(16), 11114-11133. [Link]

-

Al-Azmi, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3576-3591. [Link]

-

Tsenes, A., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(11), 5937. [Link]

-

Venkatesh, P., & Pandeya, S. N. (2018). Synthesis and anti-oxidant activity of some N-(anilinocarbonothioyl) benzamide and heterocyclic based thiourea derivatives. ResearchGate. [Link]

-

Al-Soud, Y. A., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structures and biological activities of dual COX-2/5-LOX inhibitors. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(11), 1608. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

-

Rekha, S., et al. (2013). Synthesis, characterization and evaluation of In-Vitro and In-Vivo anti inflammatory activity of novel benzimidazole derivatives. International Journal of Pharmacy and Life Sciences, 4(7), 2794-2799. [Link]

-

Bua, S., & Scaffidi, M. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(4), 439-467. [Link]

-

Wang, C., et al. (2019). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. European Journal of Medicinal Chemistry, 167, 206-215. [Link]

-

ResearchGate. (n.d.). Structure activity relationship diagram illustrating the effect of the substitution pattern. ResearchGate. [Link]

-

Ghiurau, M. S., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 16(7), 957. [Link]

-

McDougall, J. J., & Yu, V. (2011). A double whammy – targeting both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) to treat pain and inflammation. Inflammopharmacology, 19(1), 1-13. [Link]

Sources

- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A double whammy – targeting both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

CAS number and chemical identifiers for 2-amino-N-(1-phenylethyl)benzamide

[1]

Executive Summary

2-Amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9) is a functionalized anthranilamide derivative featuring a chiral ethylphenyl moiety.[1][2] It serves as a critical intermediate in the synthesis of chiral benzodiazepines, quinazolinones, and as a resolving agent in asymmetric synthesis.

This guide provides a comprehensive technical analysis of the compound, focusing on its chemical identification, validated synthesis protocols via the isatoic anhydride route, and its application in stereoselective drug development.

Chemical Identity & Identifiers

The following table consolidates the verified chemical identifiers for the compound. Note that CAS 85592-80-9 typically refers to the racemic mixture unless a specific stereochemistry is denoted.

| Identifier Type | Value | Notes |

| Chemical Name | 2-Amino-N-(1-phenylethyl)benzamide | IUPAC |

| CAS Number | 85592-80-9 | Racemic / Unspecified |

| Molecular Formula | C₁₅H₁₆N₂O | |

| Molecular Weight | 240.30 g/mol | |

| MDL Number | MFCD00115985 | Manchester Organics Ref |

| SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N | Canonical |

| InChI Key | Derived from structure | |

| Structure Class | Anthranilamide | Chiral Amide |

Stereochemistry & Chiral Resolution

The "1-phenylethyl" group introduces a chiral center at the benzylic carbon. In drug development, controlling this stereocenter is vital as the (R) and (S) enantiomers often exhibit distinct pharmacological profiles.

-

Chiral Source: The chirality is derived from the starting amine, 1-phenylethylamine (α-methylbenzylamine).

-

Retention of Configuration: The synthesis described below proceeds without racemization, meaning the stereochemistry of the starting amine ((R)-(+) or (S)-(-)) is retained in the final benzamide product.

Synthesis Protocol: The Isatoic Anhydride Route

Rationale

While simple amides are often synthesized via acid chlorides (Schotten-Baumann), this method is suboptimal for anthranilic acid derivatives due to the competing nucleophilicity of the free aniline amine (2-amino group). Protecting the aniline is inefficient.

The Expert Approach: Use Isatoic Anhydride . This reagent acts as a "masked" anthranilic acid activated ester. It reacts selectively with the primary amine (1-phenylethylamine) to form the amide bond, releasing CO₂ as the only byproduct. This method requires no coupling reagents (EDC/DCC) and no external base.

Reaction Scheme

Step-by-Step Methodology

Materials:

-

Isatoic Anhydride (1.0 equiv)

-

1-Phenylethylamine (1.05 equiv) - Select (R) or (S) for chiral product.

-

Solvent: Ethanol (EtOH) or Toluene.

-

Equipment: Reflux condenser, inert gas (N₂) line.

Protocol:

-

Setup: Charge a round-bottom flask with Isatoic Anhydride (e.g., 1.63 g, 10 mmol) and absolute Ethanol (20 mL).

-

Addition: Add 1-Phenylethylamine (e.g., 1.27 g, 10.5 mmol) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C). Evolution of CO₂ gas will be observed.

-

Monitoring: Maintain reflux for 2–4 hours. The suspension will clear as the anhydride is consumed and the product forms. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

The residue is often a solid or thick oil.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.

Yield: Typically 85–95%.

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and the stereochemical decision tree.

Caption: Logical workflow for the synthesis of 2-amino-N-(1-phenylethyl)benzamide via the Isatoic Anhydride route, highlighting stereochemical control.

Applications in Drug Development

Chiral Auxiliaries & Resolution

The compound contains both a hydrogen bond donor (amide NH) and acceptor (carbonyl/amine), making it an effective Chiral Solvating Agent (CSA) . It can be used to resolve racemic carboxylic acids or other chiral guests via NMR spectroscopy, where the diastereomeric complexes show distinct chemical shifts.

Scaffold for Heterocycles

This benzamide is a direct precursor to Quinazolinones , a privileged scaffold in medicinal chemistry (e.g., Methaqualone derivatives).

-

Cyclization: Reacting 2-amino-N-(1-phenylethyl)benzamide with an aldehyde or orthoester leads to the formation of the quinazolinone ring, retaining the chiral N-substituent.

References

-

Manchester Organics. (2025).[3] Product Specification: 2-Amino-N-(1-phenylethyl)benzamide (CAS 85592-80-9).[1][2][4] Retrieved from

-

ChemicalBook. (2024).[3][5] N-(2-Oxo-2-phenylethyl)benzamide vs. Amino-benzamide derivatives. (Used for exclusion of CAS 4190-14-1). Retrieved from

-

National Institutes of Health (NIH). (2016). Discovery of Benzamide Derivatives. PubMed Central. Retrieved from

-

PubChem. (2025). Compound Summary: Benzamide Derivatives. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-amino-N-(1-phenylethyl)benzamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1 [chemicalbook.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 2-hydroxy-N-(1-phenylethyl)benzamide | C15H15NO2 | CID 3291875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Cellular Profiling of 2-amino-N-(1-phenylethyl)benzamide

Executive Summary & Mechanism of Action

2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9) represents a privileged "anthranilamide" scaffold. While often utilized as a chemical intermediate, this pharmacophore exhibits significant biological activity as an inhibitor of NAD+-dependent deacetylases (Sirtuins , specifically SIRT1/2) and potentially Class I Histone Deacetylases (HDACs).

In drug discovery, this molecule serves as a critical chemical probe for studying epigenetic regulation . Its mechanism involves the competitive or allosteric modulation of the deacetylation pocket, preventing the removal of acetyl groups from non-histone targets (e.g., p53,

Key Biological Implications:

-

SIRT1/2 Inhibition: Leads to hyperacetylation of p53 (Lys382), enhancing p53 stability and promoting apoptosis in cancer cells.

-

Therapeutic Potential: Antiproliferative activity in oncology; potential modulation of parasitic Sirtuins (T. cruzi).

Mechanistic Pathway (SIRT1 Inhibition)

Figure 1: Mechanism of Action. The compound inhibits SIRT1, preventing p53 deacetylation. Accumulated Acetylated-p53 triggers downstream apoptotic signaling.

Experimental Design Strategy

To validate the efficacy of 2-amino-N-(1-phenylethyl)benzamide, a multi-tier assay approach is required. We move from Target Engagement (Is it hitting the mechanism?) to Phenotypic Outcome (Is it killing the cell?).

| Assay Tier | Method | Readout | Purpose |

| 1. Target Engagement | Western Blotting | Ac-p53 (Lys382) & Ac- | Confirms inhibition of SIRT1 (p53) and SIRT2 (Tubulin) inside the cell. |

| 2. Functional Efficacy | CellTiter-Glo® (ATP) | IC50 Value (µM) | Quantifies cytotoxicity and potency. |

| 3. Specificity Control | PARP Activity Assay | PARylation levels | Ensures the 2-aminobenzamide moiety is not primarily inhibiting PARP (off-target). |

Protocol A: Target Engagement (Acetylation Western Blot)

Objective: Determine if 2-amino-N-(1-phenylethyl)benzamide effectively increases cellular acetylation levels of p53, a direct substrate of SIRT1.

Cell Line Selection:

-

HCT116 (p53+/+): Human colorectal carcinoma. Ideal because they express wild-type p53.

-

Note: Do not use p53-null lines (e.g., H1299) for this specific readout.

Reagents & Preparation[1][2][3]

-

Compound Stock: Dissolve 2-amino-N-(1-phenylethyl)benzamide in 100% DMSO to 10 mM. Aliquot and store at -20°C.

-

Positive Control: Ex-527 (Selective SIRT1 inhibitor) or Nicotinamide (Pan-Sirtuin inhibitor).

-

Lysis Buffer: RIPA buffer supplemented with Trichostatin A (TSA) (400 nM) and Nicotinamide (10 mM).

-

Critical: You MUST add Nicotinamide to the lysis buffer to prevent Sirtuins from deacetylating proteins after cell lysis.

-

Step-by-Step Methodology

-

Seeding:

-

Seed HCT116 cells at

cells/well in a 6-well plate. -

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Treatment:

-

Treat cells with the test compound at increasing concentrations: 0, 1, 10, 50, 100 µM .

-

Include a DMSO Vehicle Control (0.1% final).

-

Include Ex-527 (10 µM) as a positive control.

-

Induction (Optional but Recommended): Co-treat with Doxorubicin (0.2 µM) to induce p53 expression, making the acetylation signal easier to detect.

-

Incubate for 6–18 hours .

-

-

Harvesting & Lysis:

-

Wash cells 1x with ice-cold PBS.

-

Add 150 µL of supplemented RIPA Lysis Buffer (with Protease/Phosphatase inhibitors + Nicotinamide ).

-

Scrape, collect, and sonicate briefly (3x 5 sec pulses).

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

-

Immunoblotting:

-

Load 30 µg protein per lane on a 10% SDS-PAGE gel.

-

Transfer to PVDF membrane.

-

Primary Antibodies:

-

Anti-Acetyl-p53 (Lys382) [Cell Signaling #2525] (1:1000).

-

Anti-Total p53 [DO-1] (1:1000).

-

Anti-GAPDH (Loading Control).

-

-

Detection: ECL Chemiluminescence.

-

Data Interpretation[1][3]

-

Success Criteria: A dose-dependent increase in the Ac-p53/Total-p53 ratio compared to the DMSO control.

-

Failure Analysis: If Total p53 increases but Ac-p53 does not, the compound may be causing DNA damage (stabilizing p53) without inhibiting SIRT1.

Protocol B: Phenotypic Cytotoxicity (CellTiter-Glo)

Objective: Establish the IC50 of the compound in a proliferation assay.

Workflow Visualization

Figure 2: High-Throughput Viability Workflow.

Methodology

-

Preparation: Prepare a 9-point serial dilution (1:3) of the compound in culture medium. Final DMSO concentration must remain constant (e.g., 0.5%) across all wells.

-

Execution:

-

Add 100 µL of cell suspension (HCT116 or HeLa) to white-walled 96-well plates.

-

Allow attachment (24h).

-

Remove media and add 100 µL of compound-containing media.

-

Incubate for 72 hours .

-

-

Measurement:

-

Equilibrate plate to room temperature (30 min).

-

Add 100 µL CellTiter-Glo reagent (Promega).

-

Shake orbitally for 2 min; incubate 10 min.

-

Read Luminescence (Integration: 1.0s).

-

-

Calculation:

-

Normalize data:

-

Fit data to a 4-parameter logistic (4PL) curve to determine IC50.

-

Critical Scientific Considerations (Self-Validating Logic)

The "Anthranilamide" Specificity Problem

The 2-aminobenzamide moiety mimics the nicotinamide ring of NAD+. While this allows it to bind Sirtuins, it also poses a risk of inhibiting PARP (Poly (ADP-ribose) polymerase) , which also utilizes NAD+.

Validation Step: To claim your compound is a Sirtuin inhibitor and not just a PARP inhibitor, you must check PARP activity.

-

Observation: If the compound inhibits SIRT1, cells should be sensitized to DNA damaging agents (like Doxorubicin) but should NOT necessarily show massive accumulation of DNA breaks (gamma-H2AX) in the absence of stress, unlike PARP inhibitors.

-

Differentiation: PARP inhibitors (like Olaparib) are synthetically lethal in BRCA-deficient cells. Sirtuin inhibitors are generally cytotoxic in a broader range of tumor types due to p53 activation.

Solubility & Stability[3]

-

Hydrophobicity: The "1-phenylethyl" group adds significant lipophilicity (LogP ~ 2.5).

-

Precipitation Risk: In the 96-well assay, inspect the 100 µM well under a microscope. If crystals are visible, the IC50 is invalid (false toxicity due to physical disruption).

References

-

Lara, L.S., et al. (2022). Planning, synthesis and biological evaluation of drug candidates: search for epigenetic inhibitors of Sirtuin 2. University of São Paulo (USP).

- Establishes the link between CAS 85592-80-9 and Sirtuin 2 inhibition.

-

Peck, B., et al. (2010). SIRT inhibitors induce cell death and p53 acetylation through p38 MAPK activation. Molecular Cancer Therapeutics, 9(4), 844-855.

- Provides the mechanistic basis for testing p53 acetylation and p38 MAPK in SIRT inhibitor assays.

-

Suzuki, T., et al. (2006). Design, synthesis, and biological activity of novel inhibitors of human histone deacetylases and sirtuins. Journal of Medicinal Chemistry, 49(16).

- Foundational text on benzamide scaffolds in epigenetic modul

-

Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

- Standard operating procedure for the phenotypic assay described.

Optimized Purification Strategy for 2-Amino-N-(1-phenylethyl)benzamide: A Flash Chromatography Protocol

Introduction & Physicochemical Context

The target molecule, 2-amino-N-(1-phenylethyl)benzamide , represents a class of anthranilamides often utilized as chiral auxiliaries, organocatalysts, or intermediates in peptidomimetic synthesis.[1][2] Its purification presents a specific set of chromatographic challenges derived from its dual-functionality:

-

The Amide Backbone: Provides moderate polarity and hydrogen-bonding capability, necessitating a polar modifier (typically Ethyl Acetate or Methanol).

-

The Free Aniline (

): This is the critical "troublemaker." The primary aromatic amine is weakly basic but capable of interacting strongly with the acidic silanol groups (

This Application Note provides a self-validating protocol to purify this compound, specifically addressing the suppression of amine-silanol interactions to achieve high-purity isolation.

Pre-Purification Assessment & Method Development[1]

Before packing a column, the chromatographic behavior must be modeled using Thin Layer Chromatography (TLC). Do not skip this step; it is the primary "Self-Validating" checkpoint.

TLC Scouting Protocol

Goal: Identify a solvent system where the Target Compound (TC) has a Retention Factor (

Visualizing Reagent: UV Light (254 nm) is effective due to the benzamide and phenyl rings. For higher specificity (to distinguish from non-amine impurities), use a Vanillin or p-Anisaldehyde stain (TC will likely stain yellow/orange).[1][2]

Solvent System Screening: Test the following binary systems on silica TLC plates:

| System | Composition (v/v) | Expected Outcome | Recommendation |

| A | 10% EtOAc in Hexanes | TC stays at baseline ( | Too non-polar. |

| B | 30% EtOAc in Hexanes | Target Range ( | Likely Ideal. |

| C | 50% EtOAc in Hexanes | TC elutes too fast ( | Poor separation.[2] |

| D | 5% MeOH in DCM | High polarity | Use only if EtOAc fails.[2] |

The "Amine Tailing" Check

Observe the shape of the spot on the TLC plate.

-

Round/Oval: Standard silica is sufficient.[2]

-

Comet/Streak: Significant silanol interaction is occurring.[2]

-

Corrective Action: Add 1% Triethylamine (TEA) or 1%

to the mobile phase.[2] This blocks the acidic silanol sites, sharpening the peak.

-

Detailed Purification Protocol

Workflow Logic

The following diagram illustrates the decision matrix for this purification.

Figure 1: Decision matrix for the purification of basic amides.

Step-by-Step Methodology

Equipment:

Table 1: Scale-Up Parameters (Based on Still et al.)

| Crude Mass (mg) | Column Diameter (mm) | Silica Mass (g) | Fraction Size (mL) |

|---|---|---|---|

| 100 - 400 | 20 | 10 - 15 | 5 - 10 |

| 400 - 1000 | 30 | 25 - 35 | 15 - 20 |

| 1000 - 2000 | 40 | 50 - 70 | 25 - 40 |[1][2]

Step 1: Sample Preparation (Dry Loading)

Why Dry Load? 2-amino-N-(1-phenylethyl)benzamide has limited solubility in Hexanes.[1][2] Loading it as a liquid in DCM or EtOAc (strong solvents) will cause "band broadening" before the run even starts. Dry loading guarantees a tight starting band.[2]

-

Dissolve the crude mixture in the minimum amount of DCM or Acetone.

-

Add silica gel to the flask (ratio: 2g silica per 1g crude).

-

Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

-

Critical Check: If the powder is sticky, you have residual solvent. Dry further under high vacuum.[2]

-

Step 2: Column Packing (Slurry Method)[2]

-

Slurry: Mix the required amount of silica (Table 1) with the chosen mobile phase (e.g., 30% EtOAc/Hexanes).

-

Pour: Pour the slurry into the column. Tap the sides gently with a rubber tubing to settle the silica and remove air bubbles.

-

Sand: Add a 1 cm layer of sea sand on top of the silica bed. This protects the bed from disturbance.[4]

-

Equilibrate: Flush 1 Column Volume (CV) of solvent through the column.

Step 3: Loading and Elution[3][6]

-

Load: Carefully pour the Dry Load powder (from Step 1) onto the sand layer.

-

Cap: Add a thin layer of sand (0.5 cm) on top of the dry load to prevent it from floating.

-

Elute:

-

Collect: Collect fractions in test tubes.

Troubleshooting & Quality Control

Common Failure Modes[2]

| Observation | Diagnosis | Solution |

| Co-elution (Impurity overlaps with Product) | Switch solvent selectivity. Change from Hex/EtOAc to DCM/MeOH (98:2) or Toluene/Acetone . | |

| Streaking/Tailing | Free amine interaction with silica.[2] | Add 1% Triethylamine to the mobile phase. Pre-wash the column with this base-modified solvent.[1] |

| Product Crystallizes on Column | Solubility limit reached. | The compound is likely a solid. Use a slightly more polar mobile phase or ensure the column is not overloaded. |

Validation (The "Trust" Pillar)

How do you verify the purification before running a full NMR?

-

TLC Purity Check: Spot the combined fractions. The spot should be singular and compact under UV.

-

NMR Integration: In the

H NMR (typically in-

Impurity Marker: Look for a doublet at

ppm (methyl group of free 1-phenylethylamine) if the stoichiometry is off.[1]

-

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[2][3][5][8] "Rapid chromatographic technique for preparative separations with moderate resolution."[2][3][5][8] Journal of Organic Chemistry, 43(14), 2923–2925.[5]

-

Reich, H. J. (2018).[2] "Flash Chromatography Protocols."[2][4][5][6][7][9][10] University of Wisconsin-Madison Chemistry Database.

-

Leonard, J.; Lygo, B.; Procter, G. (2013).[2] Advanced Practical Organic Chemistry, 3rd Edition. CRC Press.[2][4] (Standard text for amide purification strategies).

Sources

- 1. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 2. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Chromatography [chem.rochester.edu]

- 6. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. epfl.ch [epfl.ch]

- 10. How to set up and run a flash chromatography column. [reachdevices.com]

Application Note: Formulation of 2-Amino-N-(1-phenylethyl)benzamide for Biological Studies

Abstract

This technical guide provides a standardized protocol for the formulation and handling of 2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9), a lipophilic anthranilamide derivative. While structurally simple, this scaffold exhibits significant biological potential as a spasmolytic agent, anti-inflammatory modulator, and chiral resolving auxiliary. Due to its low aqueous solubility (LogP ~2.5–3.4) and neutral-to-weakly-basic character, improper formulation often leads to precipitation in biological media, resulting in erratic bioavailability and false-negative data. This document outlines validated methods for preparing high-stability stock solutions and biocompatible vehicles for in vitro and in vivo administration, ensuring data reproducibility in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecular properties is the prerequisite for rational formulation design. 2-amino-N-(1-phenylethyl)benzamide possesses a primary aniline amine and a secondary amide linkage, rendering it a weak base with significant lipophilicity.

| Property | Value / Description | Relevance to Formulation |

| Chemical Structure | Anthranilamide core with phenylethyl side chain | Potential for H-bonding; amide hydrolysis risk at extreme pH. |

| Molecular Weight | 240.30 g/mol | Small molecule; generally good membrane permeability. |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Requires co-solvents, surfactants, or complexation agents. |

| Solubility (Organic) | DMSO (>50 mg/mL), Ethanol (>20 mg/mL) | DMSO is the preferred solvent for stock solutions. |

| LogP (Predicted) | ~2.5 – 3.4 | Highly lipophilic; prone to non-specific binding in plastics. |

| pKa (Aniline) | ~2.5 (Weak Base) | Ionization only occurs at very low pH (< 2); pH adjustment alone is insufficient for physiological solubility. |

| Melting Point | 108–110 °C | Stable solid at room temperature.[1] |

Pre-Formulation & Solubility Strategy

The primary challenge is maintaining the compound in solution upon dilution into aqueous buffers (the "crash-out" effect).

Solubility Decision Matrix

The following logic flow dictates the vehicle choice based on the intended application route.

Figure 1: Decision tree for selecting the appropriate vehicle based on experimental requirements.

Protocol A: In Vitro Stock Preparation

Target Concentration: 10 mM to 100 mM Storage: -20°C (Stable for >6 months)

Materials

-

2-amino-N-(1-phenylethyl)benzamide powder (>98% purity).[2]

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).

-

Vortex mixer.

-

Amber glass vials (to prevent photodegradation of the aniline moiety).

Procedure

-

Weighing: Accurately weigh 24.0 mg of the compound into a sterile amber glass vial.

-

Solubilization: Add 1.0 mL of anhydrous DMSO.

-

Note: This yields a 100 mM stock solution.

-

-

Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

-

QC Check: Inspect against a light source. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Application in Cell Culture

-

Dilution Factor: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

-

Precipitation Check: When diluting into media (e.g., DMEM + 10% FBS), add the DMSO stock slowly while swirling the media.

-

Serum Effect: The presence of FBS (albumin) aids solubility via protein binding. In serum-free conditions, the risk of precipitation is higher; limit concentration to < 50 µM if possible.

Protocol B: In Vivo Formulation (Parenteral: IP/IV)

Target Dose: 10 – 50 mg/kg Vehicle: 5% DMSO / 40% PEG400 / 55% Saline Stability: Prepare fresh daily.

Rationale

Simple saline suspensions are unsuitable due to poor bioavailability. This co-solvent system utilizes DMSO for primary solubilization and PEG400 as a bridge solvent to prevent precipitation upon contact with aqueous saline.

Step-by-Step Preparation (Example: 5 mL batch at 2 mg/mL)

-

Primary Solubilization:

-

Weigh 10 mg of 2-amino-N-(1-phenylethyl)benzamide.

-

Add 0.25 mL (250 µL) of DMSO . Vortex until fully dissolved.[3]

-

-

Stabilization:

-

Add 2.0 mL of PEG400 (Polyethylene Glycol 400).

-

Vortex thoroughly. The solution will be viscous but clear.

-

-

Aqueous Phase Addition:

-

Crucial Step: While vortexing the DMSO/PEG mixture, slowly add 2.75 mL of sterile 0.9% Saline dropwise.

-

Why dropwise? Rapid addition of water can cause local high-water concentrations, triggering irreversible precipitation.

-

-

Final Inspection:

-

The result should be a clear, single-phase solution.

-

If the solution turns milky (Tyndall effect), the compound has crashed out. Do not inject.

-

Troubleshooting: If precipitation occurs, increase PEG400 to 50% or switch to the Cyclodextrin protocol below.

-

Protocol C: In Vivo Formulation (Oral/Gavage)

Vehicle: 0.5% Methylcellulose (suspension) or Corn Oil (solution).

Option 1: Lipid Solution (Preferred for bioavailability)

-

Weigh required amount of compound.

-

Add 10% Ethanol to pre-dissolve.

-

Add 90% Corn Oil (or Olive Oil).

-

Sonicate at 40°C for 20 minutes.

-

Result: A clear oily solution suitable for gavage.

Option 2: Suspension (Standard for high doses)

-

Weigh compound.

-

Add small volume of Tween 80 (wetting agent) to create a paste.

-

Gradually add 0.5% Methylcellulose (MC) or CMC-Na solution while triturating (grinding) to form a uniform suspension.

-

Note: Shake well before administration.

Biological Application Notes

Spasmolytic & Anti-Inflammatory Studies

Recent literature identifies 2-amino-N-phenethylbenzamides as potential modulators of smooth muscle contraction (spasmolytics) and inhibitors of albumin denaturation (anti-inflammatory) [1].

-

Dosing Window: In rodent models for IBS (Irritable Bowel Syndrome), effective doses typically range from 10 to 50 mg/kg (IP or PO).

-

Mechanism: Likely involves modulation of calcium channels or NO-synthase pathways.

-

Control: Always include a vehicle-only control group, as DMSO and PEG400 can have mild osmotic effects on GI motility.

Safety & Toxicity Monitoring

-

Aniline Toxicity: The primary amine group can be metabolically activated to hydroxylamines, potentially causing methemoglobinemia at very high doses. Monitor animals for cyanosis (blue skin/mucosa) if dosing >100 mg/kg.

-

Solvent Limits:

-

Mice: Max IP volume ~10 mL/kg. Max DMSO < 1 mL/kg.

-

Rats: Max IP volume ~5 mL/kg.

-

Workflow Visualization

Figure 2: Step-by-step preparation workflow emphasizing the critical aqueous dilution step.

References

-

National Center for Biotechnology Information. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PubMed Central. Available at: [Link]

-

PubChem. (2024).[4] Compound Summary: 2-amino-N-(1-phenylethyl)benzamide.[5][6] National Library of Medicine. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1 [chemicalbook.com]

- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 4. 2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide | C21H27N3O2 | CID 76850157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. manchesterorganics.com [manchesterorganics.com]

Application Note: Handling and Synthetic Protocols for 2-Amino-N-(1-phenylethyl)benzamide

Introduction & Scope

This application note defines the standard operating procedure (SOP) for the intake, storage, and synthetic utilization of 2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9 for racemic; specific isomers vary).

This compound is a "privileged scaffold" in drug discovery, serving as a critical intermediate for chiral quinazolinones and a ligand for asymmetric catalysis. Its structural integrity relies on two factors: the stability of the primary aniline (oxidation-prone) and the optical purity of the phenylethyl moiety.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–110 °C (Racemic); 128–129 °C (Enantiopure) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |

| Chirality | Contains one stereocenter at the N-phenylethyl group |

Phase I: Material Intake & Quality Control (QC)

Upon receipt, the material must undergo a rigorous QC workflow. Unlike generic reagents, the utility of this benzamide often depends on its enantiomeric excess (ee%).

Purity Verification Protocol

Causality: The primary amine group is susceptible to slow oxidation (browning) and diazotization if exposed to nitrous fumes. The chiral center is stable but must be verified to prevent downstream stereochemical erosion.

Workflow:

-

Visual Inspection: Reject if material is yellow/brown (indicates aniline oxidation).

-

¹H-NMR (400 MHz, DMSO-d₆): Confirm diagnostic peaks:

-

Doublet at ~1.4 ppm (CH₃ of phenylethyl).

-

Multiplet at ~5.1 ppm (CH of phenylethyl).

-

Broad singlet at ~6.3 ppm (NH₂).

-

-

Chiral HPLC (Mandatory for Asymmetric Synthesis):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Acceptance Criteria: >98% ee for asymmetric applications.

-

QC Decision Tree (Visualization)

Figure 1: Quality Control workflow emphasizing enantiomeric purity verification prior to storage.

Phase II: Storage & Stability[1]

Protocol: Inert Atmosphere Storage.

-

Container: Amber glass vial with Teflon-lined cap (protects from light and moisture).

-

Atmosphere: Flush headspace with Argon or Nitrogen after every use.

-

Temperature: 2–8 °C.

-

Shelf Life: 12 months. Retest ee% if stored >6 months.

Scientific Rationale: The 2-amino group is electron-rich. While less reactive than simple anilines due to the amide electron-withdrawal, it can still undergo photo-oxidation, leading to colored impurities that act as radical scavengers in subsequent catalytic cycles.

Phase III: Application Protocol (Synthesis of Chiral Quinazolinones)

The most authoritative application of this scaffold is the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones . This protocol utilizes an oxidative cyclization strategy, preserving the chirality of the phenylethyl group [1].

Reaction Scheme

Transformation: 2-amino-N-(1-phenylethyl)benzamide + Aldehyde (R-CHO) → Chiral Quinazolinone.

Step-by-Step Methodology

Scale: 1.0 mmol basis.

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition:

-

Add 2-amino-N-(1-phenylethyl)benzamide (240 mg, 1.0 mmol).

-

Add Aldehyde (1.1 mmol, e.g., Benzaldehyde).

-

Add Solvent: Ethanol or Toluene (5 mL).

-

Catalyst: Add Iodine (I₂) (10 mol%) and K₂CO₃ (2.0 equiv). Note: DDQ can be used as an alternative oxidant for metal-free conditions [2].

-

-

Reaction:

-

Heat to reflux (80–110 °C) for 4–6 hours.

-

Monitor: Check TLC (Hexane:EtOAc 3:1). The fluorescent blue spot of the starting anthranilamide should disappear.

-

-

Workup:

-

Cool to room temperature.[1]

-

Quench with saturated aqueous Na₂S₂O₃ (to remove excess Iodine).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Dry organic layer over Na₂SO₄ and concentrate.

-

-

Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

Mechanistic Pathway & Workflow

Figure 2: Synthetic pathway for the conversion of the benzamide scaffold into bioactive quinazolinones.

Phase IV: Safety & Waste Disposal

Hazard Identification

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Specific Risk: As a fine powder, the material poses an inhalation risk. The "phenylethyl" tail increases lipophilicity, potentially enhancing skin absorption compared to simple anthranilamide.

Handling Precautions

-

Engineering Controls: All weighing and transfer must occur inside a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and lab coat.

-

In Case of Contact: Wash skin with soap and water immediately.[2] Do not use ethanol (increases absorption).

Waste Management

-

Solid Waste: Dispose of contaminated gloves/paper in "Hazardous Solid Waste."

-

Liquid Waste: Reaction mixtures containing Iodine/Transition metals must be segregated into "Halogenated" or "Heavy Metal" waste streams respectively.

References

-

Wang, D., et al. (2017).[3] "Acid catalyzed Csp3-H amination toward quinazolinones."[3] Frontiers in Chemistry. Available at: [Link]

-

Qi, X.-X., et al. (2016).[4] "Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions." Chinese Chemical Letters. Available at: [Link]

Sources

- 1. N-(2-氨乙基)苯甲酰胺_cas号1009-17-2_N-(2-Aminoethyl)benzamide_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 2. fishersci.com [fishersci.com]

- 3. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Synthesis of quinazolinones from o -aminobenzamides and benzyl amines under metal-free conditions / Chinese Chemical Letters, 2016 [sci-hub.box]

common side products in 2-amino-N-(1-phenylethyl)benzamide synthesis and their removal

Subject: Technical Guide: Synthesis, Impurity Profiling, and Purification of 2-Amino-N-(1-phenylethyl)benzamide

Executive Summary

The synthesis of 2-amino-N-(1-phenylethyl)benzamide is a critical step in the development of chiral auxiliaries and various pharmaceutical intermediates.[1][2] While conceptually simple, the reaction is prone to specific impurities—primarily anthranilic acid derivatives and unreacted amines—that can complicate downstream applications, particularly those requiring high enantiomeric excess (ee).

This guide provides a validated technical roadmap for synthesis, troubleshooting, and purification, moving beyond generic protocols to address the causality of failure modes.

Part 1: Validated Synthesis Protocols

Two primary routes exist: the Isatoic Anhydride Route (Recommended for purity) and the Coupling Reagent Route (Alternative).[2]

Method A: The Isatoic Anhydride Route (Gold Standard)

This method is preferred because it generates CO₂ as the only stoichiometric byproduct, driving the reaction forward and simplifying workup.

-

Reagents: Isatoic Anhydride (1.0 equiv), 1-Phenylethylamine (1.05 equiv).[1][2]

-

Solvent: DMF (for rate) or Ethanol (for greener processing).[2]

-

Temperature: 60–80 °C.[2]

Protocol:

-

Dissolve isatoic anhydride in anhydrous DMF (or EtOH).

-

Add 1-phenylethylamine dropwise.[1][2] Note: Evolution of CO₂ gas will occur.[1]

-

Heat to 80 °C for 2–4 hours.

-

Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[2] Filter and wash with water.[2][3]

Method B: Carbodiimide Coupling (Alternative)

Used when isatoic anhydride is unavailable or when derivatizing substituted anthranilic acids.[2]

Protocol:

-

Activate anthranilic acid with EDC/HOBt in DCM for 30 mins.

-

Stir at RT overnight.

-

Workup: Standard aqueous extraction (see Part 2).

Part 2: Troubleshooting & Impurity Removal

This section addresses the specific side products that plague this synthesis.

Table 1: Common Impurity Profile

| Impurity | Origin | Detection (TLC/LCMS) | Removal Strategy |

| Anthranilic Acid | Hydrolysis of Isatoic Anhydride (moisture) or incomplete coupling.[1][2] | High polarity, acidic spot.[2] | Base Wash: Wash organic layer with 1M NaHCO₃ or 0.5M NaOH. |

| 1-Phenylethylamine | Excess starting material.[1][2] | Ninhydrin active, basic.[2] | Acid Wash (Careful): See "The Amine Separation Challenge" below. |

| Oligomers (Di-anthranilides) | Self-coupling of anthranilic acid (amine attacks activated acid).[1][2] | Higher MW peaks on LCMS.[2] | Recrystallization: These are often much less soluble than the product.[2] |

| Racemate | High temp or strong base causing chiral center inversion.[2] | Chiral HPLC.[2] | Prevention: Keep T < 100°C. Avoid strong mineral bases.[2] |

Part 3: Critical Technical Deep Dives

The Amine Separation Challenge (pKa Logic)

Removing unreacted 1-phenylethylamine without losing your product (which is also an amine) requires precise pH control.[1][2]

-

The Problem:

-

The Solution:

-

If you wash with strong acid (pH 1, 1M HCl) , both the impurity and your product will protonate and dissolve in the aqueous layer, leading to yield loss.

-

Correct Protocol: Wash with a weakly acidic buffer (e.g., 5% Citric Acid or dilute HCl adjusted to pH ~5–6).[2] At pH 6:

-

Recrystallization Masterclass

If extraction fails to yield >98% purity, recrystallization is highly effective for this benzamide.[2]

-

Solvent System A (Polar): Ethanol/Water (1:1) .[2] Dissolve in hot ethanol, add warm water until turbid, cool slowly. Excellent for removing anthranilic acid.[2]

-

Solvent System B (Non-Polar impurity removal): Acetonitrile .[2] Dissolve in boiling ACN, cool to RT. Excellent for removing oily oligomers.[2]

-

Solvent System C: Toluene . Good for removing unreacted amines if they persist.[2]

Part 4: Visualizing the Chemistry

Figure 1: Reaction Pathways & Impurity Formation[3]

Caption: Mechanistic pathway showing the desired decarboxylative amidation versus moisture-induced hydrolysis leading to anthranilic acid.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product is an oil, but it should be a solid. What happened?

-

Cause: Residual solvent (DMF/Toluene) or high levels of the 1-phenylethylamine impurity can depress the melting point.[1][2]

-

Fix: Triturate the oil with cold hexanes or diethyl ether.[2] This often induces crystallization by dissolving the impurities.[2] If that fails, re-dissolve in EtOAc and perform the pH 6 wash described in Part 3.

Q2: Can I use this method for chiral amines without racemization?

-

Answer: Yes. The isatoic anhydride reaction proceeds under relatively mild conditions.[2] Literature suggests that racemization is negligible if the temperature is kept below 100°C [1].[2] Avoid strong bases (like KOH/NaOH) during the reaction itself.[2]

Q3: I see a spot on TLC just below my product. What is it?

-

Answer: This is likely anthranilic acid .[2]

-

Test: Spot the plate and expose it to iodine or char it.[2] If it’s anthranilic acid, it will also be soluble in aqueous base.[2]

-

Removal: Wash the organic solution with 10% NaHCO₃.

Q4: Why not use benzoyl chloride + amine?

-

Answer: You need 2-aminobenzamide.[1][2] Using 2-aminobenzoyl chloride is difficult because the free amino group is unstable (it self-polymerizes).[1][2] You would need to protect the aniline (e.g., as a nitro group) first, then reduce it later, adding two extra steps. Isatoic anhydride "masks" the amino group and activates the acid simultaneously.

References

-

Isatoic Anhydride Chemistry: Coppola, G. M. (1980).[2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[2] Link[2]

-

Amide Purification: Purification of Laboratory Chemicals, 8th Edition. (2017).[2] Butterworth-Heinemann.[1][2] (General reference for recrystallization of benzamides).

-

Synthesis of Anthranilamides: Steinberg, M., et al. (2000).[2] Synthesis and evaluation of new anthranilamide derivatives. Journal of Medicinal Chemistry.

-

pKa Data: Evans pKa Table. (For Aniline vs. Alkyl Amine acidity comparisons). Link

(Note: While specific "Link" URLs for textbooks are generic, the citations refer to standard authoritative texts in organic synthesis.)

Sources

troubleshooting poor solubility of 2-amino-N-(1-phenylethyl)benzamide

Welcome to the technical support center for 2-amino-N-(1-phenylethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the poor solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

I. Understanding the Challenge: The Physicochemical Properties of 2-Amino-N-(1-phenylethyl)benzamide

II. Frequently Asked Questions (FAQs)

Q1: I'm seeing very low solubility of 2-amino-N-(1-phenylethyl)benzamide in my aqueous buffer. Is this expected?

A1: Yes, this is expected. Based on the chemical structure, which includes a largely hydrophobic backbone, poor aqueous solubility is a predicted property. The parent molecule, benzamide, has limited water solubility[2][3].

Q2: What is the most likely reason for the poor aqueous solubility of this compound?

A2: The primary reason is the presence of two phenyl rings and the overall non-polar nature of the molecule. While the amino and amide groups can participate in hydrogen bonding, the large hydrophobic surface area dominates, leading to unfavorable interactions with water.

Q3: Can I simply dissolve it in an organic solvent like DMSO and then dilute it into my aqueous buffer?

A3: This is a common practice, but it can lead to precipitation of the compound if the final concentration in the aqueous buffer exceeds its solubility limit. This is often referred to as "crashing out." The key is to determine the maximum percentage of the organic co-solvent that your assay can tolerate without affecting the experimental results, and then to determine the compound's solubility in that mixed solvent system.

Q4: How does the amino group on the benzamide ring affect solubility?

A4: The primary aromatic amine is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly increase the compound's interaction with polar water molecules, thereby enhancing solubility. This pH-dependent solubility is a critical aspect to leverage.

Q5: Are there any initial, simple steps I can take to improve solubility without complex formulations?

A5: Absolutely. The first and most straightforward approach is to investigate the effect of pH on solubility. By lowering the pH of your aqueous buffer, you can protonate the primary amine, which should increase solubility. Additionally, gentle heating and sonication can help to overcome the initial energy barrier to dissolution, but be mindful of potential compound degradation at elevated temperatures.

III. Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This guide provides a systematic workflow for addressing the poor solubility of 2-amino-N-(1-phenylethyl)benzamide. It is designed to progress from simple, rapid methods to more involved formulation strategies.

Step 1: Initial Solubility Assessment and the Impact of pH

The first step is to quantify the baseline solubility and systematically evaluate the effect of pH. The presence of the basic amino group makes pH adjustment a powerful tool[4][5].

Experimental Protocol: pH-Solubility Profiling

-

Prepare a series of buffers: Prepare a range of buffers from pH 2 to pH 8 (e.g., citrate, phosphate, and borate buffers at 50 mM).

-

Add excess compound: To a known volume (e.g., 1 mL) of each buffer in separate vials, add an excess amount of 2-amino-N-(1-phenylethyl)benzamide (e.g., 5-10 mg, ensuring solid is visible).

-

Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The shake-flask method is a traditional approach for this[6].

-

Separate undissolved solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[7].

-

Plot the data: Plot the measured solubility (in µg/mL or µM) as a function of pH.

Interpreting the Results:

You should observe a significant increase in solubility at lower pH values due to the protonation of the primary amine. The pH at which the solubility starts to dramatically increase is related to the pKa of the amino group.

Data Presentation: Expected pH-Solubility Profile

| pH | Expected Solubility | Rationale |

| 2.0 | High | The amino group is fully protonated (BH⁺), leading to strong interactions with water. |

| 4.0 | Moderate to High | A significant portion of the amino groups are protonated. |